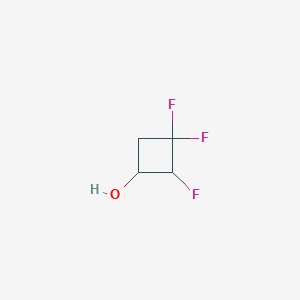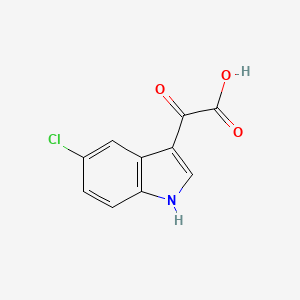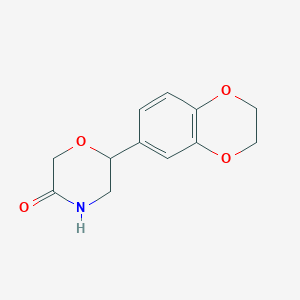
3-chloro-6-methyl-1H-indene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-6-methyl-1H-indene-2-carbaldehyde is an organic compound that belongs to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the sixth position, and an aldehyde group at the second position of the indene ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-1H-indene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the chlorination of 6-methyl-1H-indene-2-carbaldehyde. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position.
Another approach involves the Friedel-Crafts acylation of 3-chloro-6-methylindene with formyl chloride (HCOCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method allows for the direct introduction of the aldehyde group at the second position of the indene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and acylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-6-methyl-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-chloro-6-methyl-1H-indene-2-carboxylic acid.
Reduction: 3-chloro-6-methyl-1H-indene-2-methanol.
Substitution: 3-methoxy-6-methyl-1H-indene-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
3-chloro-6-methyl-1H-indene-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored as a precursor for the synthesis of drug candidates. Its structural features make it a valuable scaffold for designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
Wirkmechanismus
The mechanism of action of 3-chloro-6-methyl-1H-indene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or altering protein function.
The compound’s molecular targets and pathways involved in its mechanism of action are subjects of ongoing research. Studies aim to elucidate how it exerts its effects at the molecular level, providing insights into its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
3-chloro-6-methyl-1H-indene-2-carbaldehyde can be compared with other similar compounds, such as:
3-chloro-1H-indene-2-carbaldehyde: Lacks the methyl group at the sixth position, which may affect its reactivity and biological activity.
6-methyl-1H-indene-2-carbaldehyde: Lacks the chlorine atom at the third position, which may influence its chemical properties and applications.
3-bromo-6-methyl-1H-indene-2-carbaldehyde: Contains a bromine atom instead of chlorine, which may result in different reactivity and substitution patterns.
The presence of both the chlorine atom and the methyl group in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H9ClO |
|---|---|
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
3-chloro-6-methyl-1H-indene-2-carbaldehyde |
InChI |
InChI=1S/C11H9ClO/c1-7-2-3-10-8(4-7)5-9(6-13)11(10)12/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
YDTXUJPAYVHHJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=C(C2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


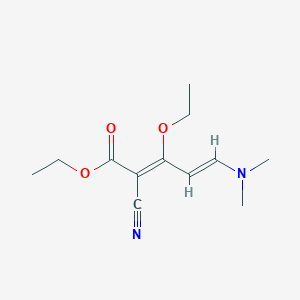
![trans-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide methanesulfonate salt](/img/structure/B12279588.png)
![2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12279594.png)
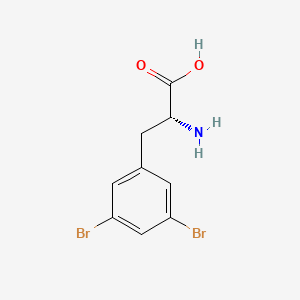
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-pyrrole-3-carboxamide](/img/structure/B12279606.png)
![tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate](/img/structure/B12279608.png)


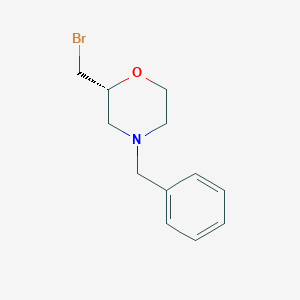

![N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt](/img/structure/B12279620.png)
